Cholesterol-3-18O
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Overview
Description
Cholesterol-3-18O is a labeled form of cholesterol, where the oxygen at the third position is replaced with the isotope oxygen-18. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of cholesterol’s behavior and transformations within biological systems .
Mechanism of Action
Target of Action
Cholesterol-3-18O, a variant of cholesterol, interacts with various targets within the body. Cholesterol is an essential lipid for mammalian cells and can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The primary targets of cholesterol include the enzymes involved in its biosynthesis and metabolism, such as 3β-HSD or ChOx, and steroid C-26 monooxygenases .
Mode of Action
This compound, like cholesterol, interacts with its targets to influence various biochemical processes. For instance, cholesterol is first converted to cholest-4-en-3-one (cholestenone) by the extracellular enzymes 3β-HSD or ChOx, allowing the cholestenone to penetrate the cell barrier . Then, the steroid C-26 monooxygenases oxidize the terminal methyl group of cholestenone to form 3-oxo-cholest-4-en-26-oic acid .
Biochemical Pathways
This compound is likely to be involved in the same biochemical pathways as cholesterol. Cholesterol biosynthesis involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The cholesterol biosynthesis pathway involves the conversion of HMG-CoA to mevalonic acid, which is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Pharmacokinetics
Cholesterol is synthesized de novo in the body, with the liver accounting for approximately 10%, and the intestines approximately 15%, of the amount produced each day . The cholesterol biosynthesis pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes .
Result of Action
The result of this compound’s action would be similar to that of cholesterol. Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane to ensure cell viability, growth, proliferation, and serving as a signaling and precursor molecule in biochemical pathways . It is also an important component of the cell membranes and plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .
Action Environment
The action of this compound, like cholesterol, can be influenced by various environmental factors. It is known that cholesterol’s synthesis and utilization must be tightly regulated to prevent over-accumulation and abnormal deposition within the body . This regulation likely involves various environmental factors, including diet, lifestyle, and the presence of other biochemical substances in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-3-18O typically involves the incorporation of oxygen-18 into cholesterol through specific chemical reactions. One common method is the oxidation of cholesterol using oxygen-18 enriched reagents. This process requires precise control of reaction conditions to ensure the selective incorporation of the isotope at the desired position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity oxygen-18 and advanced purification techniques to isolate the labeled cholesterol from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: Cholesterol-3-18O undergoes various chemical reactions, including:
Oxidation: Cholesterol can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert oxidized cholesterol back to its original form or other reduced derivatives.
Substitution: Specific conditions can lead to the substitution of functional groups on the cholesterol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include singlet oxygen and reactive oxygen species.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxycholesterol, 7-ketocholesterol, and other oxysterols.
Reduction Products: Reduced forms of cholesterol and its derivatives.
Substitution Products: Cholesterol derivatives with modified functional groups.
Scientific Research Applications
Cholesterol-3-18O has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cholesterol: The parent compound, widely studied for its role in cell membranes and as a precursor for steroid hormones.
Phytosterols: Plant-derived sterols that are structurally similar to cholesterol and have been studied for their cholesterol-lowering effects.
Uniqueness of Cholesterol-3-18O: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it an invaluable tool for researchers studying cholesterol metabolism, distribution, and its role in various biological processes .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-XLQSOFFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.